molecular formula C12H13N5S B1231668 2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide

2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide

Cat. No.: B1231668
M. Wt: 259.33 g/mol
InChI Key: CKVSOKYEBQAXKF-SOFYXZRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide is a complex organic compound with the molecular formula C12H13N5S and a molecular weight of 259.33 g/mol. This compound is part of the thiourea derivatives family, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide typically involves the condensation of 5-amino-4-methylisoquinoline with thiourea under specific reaction conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like potassium . The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of thiourea derivatives often employs large-scale condensation reactions. These processes are optimized for high yield and purity, using automated reactors and controlled environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials, such as polyurethane foams with enhanced properties.

Mechanism of Action

The mechanism of action of 2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site.

Comparison with Similar Compounds

2-((5-amino-4-methylisoquinolin-1-yl)methylene)hydrazinecarbothioamide can be compared with other thiourea derivatives and similar compounds:

    Thiourea: The parent compound, known for its use in various chemical reactions and industrial applications.

    Indole-thiourea derivatives: These compounds have shown significant biological activities, such as enzyme inhibition and antimicrobial properties.

    Thiazoles: Another class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and development.

Properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

[(Z)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea

InChI

InChI=1S/C12H13N5S/c1-7-5-15-10(6-16-17-12(14)18)8-3-2-4-9(13)11(7)8/h2-6H,13H2,1H3,(H3,14,17,18)/b16-6-

InChI Key

CKVSOKYEBQAXKF-SOFYXZRVSA-N

Isomeric SMILES

CC1=CN=C(C2=C1C(=CC=C2)N)/C=N\NC(=S)N

Canonical SMILES

CC1=CN=C(C2=C1C(=CC=C2)N)C=NNC(=S)N

Synonyms

4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone
4-methyl-5-aminoisoquinoline thiosemicarbazone
MAIQ
MAIQ 1
MAIQ-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.